molecular formula C22H30O14 B1179787 Arillatose B CAS No. 137941-45-8

Arillatose B

Cat. No.: B1179787
CAS No.: 137941-45-8
M. Wt: 518.5 g/mol
InChI Key:
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Description

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a natural product found in Veronica pulvinaris and Polygala arillata with data available.

Scientific Research Applications

Solubility in Ethanol–Water Solutions

Research by Zhang, Gong, Wang, and Qu (2012) in the "Journal of Chemical & Engineering Data" discusses the solubility of compounds related to [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate in ethanol–water solutions. They found that the solubility of related compounds increases with equilibrium temperature (Zhang et al., 2012).

Antioxidant Properties

Manfredini, Vertuani, Manfredi, Rossoni, Calviello, and Palozza (2000) in "Bioorganic & Medicinal Chemistry" designed and tested molecular combinations of antioxidants, including compounds structurally similar to the query compound. They found these combinations to exhibit potent antioxidant effects (Manfredini et al., 2000).

Chemical Synthesis Applications

Papaioannou, Stavropoulos, Sivas, Barlos, Francis, Aksnes, and Maartmann-moe (1991) in "Acta Chemica Scandinavica" explored the synthesis of (2S, 3S)- and (2R,3S)-3-amino-2-(carboxymethyl) oxolanes, which are structurally related to the query compound, highlighting its relevance in chemical synthesis processes (Papaioannou et al., 1991).

RNA Cleaving Agent Study

Niittymäki, Burakova, Laitinen, Leisvuori, Virta, and Lönnberg (2013) in "Helvetica Chimica Acta" investigated Zn2+ complexes of compounds including those structurally similar to the query compound. They found that conjugation to oligonucleotides did not enhance the catalytic activity of Zn2+ complexes, indicating its potential in RNA cleaving agent studies (Niittymäki et al., 2013).

Cytotoxicity Testing

Meilert, Pettit, and Vogel (2004) in "Helvetica Chimica Acta" synthesized compounds related to the query chemical and tested their cytotoxicity against various cancer cell lines. They reported that only specific racemic forms showed evidence of cancer-cell-growth inhibition (Meilert et al., 2004).

Enzyme Inhibition

Gong, Wang, Zhang, and Qu (2012) also investigated the solubility of saccharides structurally similar to the query compound in ethanol–water mixtures, which could have implications in enzyme inhibition studies (Gong et al., 2012).

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBZZLUIFFOAHR-YQTDNFGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347775
Record name Arillatose B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137941-45-8
Record name Arillatose B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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